N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Description
N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- 8-Carboxamide: A thiophen-2-ylmethyl-substituted carboxamide at position 8, introducing aromatic heterocyclic character. Spirocyclic systems like this are valued in medicinal chemistry for their conformational rigidity, which can enhance target selectivity and metabolic stability.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-16-4-6-18(7-5-16)29(25,26)23-12-13-27-20(23)8-10-22(11-9-20)19(24)21-15-17-3-2-14-28-17/h2-7,14H,8-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJIGXGZPJPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the thiophene and tosyl groups. Common reagents used in these reactions include tosyl chloride, thiophene-2-carboxaldehyde, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tosyl group or to modify the spirocyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tosyl group can produce the corresponding amine.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is C16H20N4O3S. It features a unique spirocyclic structure that includes a thiophene ring and a tosyl group. This structural arrangement contributes to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex molecules. Its spirocyclic structure allows it to participate in various organic reactions, facilitating the development of novel compounds.
- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals, which can be useful in catalysis and material science.
Biology
- Bioactive Compound : Research indicates that this compound may possess antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets effectively.
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, particularly the MAPK pathway, which is crucial for cell proliferation and survival .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by preventing neuronal apoptosis under stress conditions, suggesting that this compound may also exhibit such capabilities .
- Anti-inflammatory Activity : The compound's structure enables modulation of inflammatory responses potentially through the inhibition of pro-inflammatory cytokines .
Medicine
- Therapeutic Applications : Investigations into the therapeutic potential of this compound include its use as a drug candidate for various diseases due to its ability to target specific molecular pathways involved in disease progression.
- Case Studies : Clinical studies have explored the efficacy of similar compounds in treating cancer and neurodegenerative diseases, providing insights into their mechanisms of action and therapeutic benefits.
Industry
- Material Development : In industrial applications, this compound is used in developing new materials with enhanced properties due to its unique chemical structure.
- Catalyst in Organic Synthesis : Its role as a catalyst in organic synthesis processes highlights its utility in producing various chemical products efficiently.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs
Compound : N-(4-Methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS: 338761-44-7)
- Core Structure : Shares the 1-oxa-4,8-diazaspiro[4.5]decane backbone with the target compound.
- Substituents :
- 4-Position : 4-Methylphenyl carboxamide (electron-donating methyl group).
- 8-Position : Pyrimidinyl substituent (aromatic, nitrogen-rich heterocycle).
- Molecular Formula : C₁₉H₂₃N₅O₂ (Molar mass: 353.42 g/mol).
- Key Differences :
- The target compound replaces the pyrimidinyl group with a thiophen-2-ylmethyl carboxamide, enhancing lipophilicity due to sulfur’s polarizability.
- The 4-tosyl group in the target compound introduces sulfonamide functionality, which may improve solubility in polar solvents compared to the 4-methylphenyl group in the analog .
Thiazolidinone-Based Derivatives ()
While structurally distinct (thiazolidinone vs. spirocyclic core), these compounds provide insights into substituent effects:
- Substituent Impact: Aromatic Groups: The thiophen-2-ylmethyl group in the target compound may act as a bioisostere for phenyl or furyl substituents (e.g., Compounds 9, 12), influencing π-π stacking interactions and metabolic stability.
Structural and Computational Analysis Tools
- Crystallography : Programs like SHELXL () and Mercury CSD () enable precise determination of spirocyclic conformations and intermolecular interactions. For example, Mercury’s void visualization could assess packing efficiency in the target compound’s crystal lattice .
- Database Cross-Referencing : Tools like IsoStar (linked to Mercury) facilitate comparison of sulfonamide and thiophene motifs in related structures, aiding in SAR (structure-activity relationship) predictions .
Biological Activity
N-(thiophen-2-ylmethyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which includes a thiophene ring and a tosyl group. The unique arrangement of atoms contributes to its biological activity. The molecular formula of the compound is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms that play crucial roles in its pharmacological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. In particular, it may inhibit the MAPK pathway, which is crucial for cell proliferation and survival .
- Neuroprotective Effects : Research indicates that compounds with similar structural motifs exhibit neuroprotective properties by preventing neuronal apoptosis under stress conditions . This suggests that this compound may also possess neuroprotective capabilities.
- Anti-inflammatory Activity : The compound's structure allows it to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Study | Biological Activity | Effectiveness | Mechanism |
|---|---|---|---|
| Study A | Kinase inhibition | Moderate | MAPK pathway inhibition |
| Study B | Neuroprotection | High | Prevention of neuronal apoptosis |
| Study C | Anti-inflammatory | Significant | Cytokine modulation |
Case Studies
Several case studies have explored the effects of compounds structurally related to this compound:
- Case Study 1 : A study involving a similar spirocyclic compound demonstrated significant neuroprotective effects in models of neurodegeneration. The compound was able to reduce markers of oxidative stress and inflammation in neuronal cells .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of spirocyclic derivatives in an animal model of arthritis. Results indicated that these compounds effectively reduced swelling and pain through cytokine inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
